

An In-depth Technical Guide to N-Boc-3-pyrrolidinone

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Compound of Interest

Compound Name: **N-Boc-3-pyrrolidinone**

Cat. No.: **B027677**

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CAS Number: 101385-93-7

This technical guide provides a comprehensive overview of **N-Boc-3-pyrrolidinone**, a key intermediate in organic synthesis and pharmaceutical development.^{[1][2]} Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, key reactions, and analytical methodologies.

N-Boc-3-pyrrolidinone, also known as tert-butyl 3-oxopyrrolidine-1-carboxylate, is a versatile building block used in the construction of complex organic molecules.^{[1][3]} Its structure features a pyrrolidinone ring protected by a tert-butoxycarbonyl (Boc) group.^[3] This Boc group provides stability under various reaction conditions but can be selectively removed under acidic conditions, making it an ideal intermediate for multi-step synthetic pathways in medicinal chemistry.^{[3][4]}

Physicochemical Properties

N-Boc-3-pyrrolidinone is typically a white to pale yellow or brown solid at room temperature, which may exist as an oil or low-melting solid.^{[3][4][5][6]} A summary of its key physical and chemical properties is presented below.

Property	Value	References
Molecular Formula	C ₉ H ₁₅ NO ₃	[5][7]
Molecular Weight	185.22 g/mol	[5][7]
Appearance	White to yellow to orange low melting solid or brown oil	[3][5][6]
Melting Point	34-38 °C (lit.)	[5][6]
Boiling Point	270.9 ± 33.0 °C (Predicted)	[6]
Density	1.133 ± 0.06 g/cm ³ (Predicted)	[6]
Flash Point	>110 °C (>230 °F) - closed cup	[8]
pKa	-1.79 ± 0.20 (Predicted)	[5]
Solubility	Insoluble in water. Soluble in polar organic solvents like dichloromethane, ethyl acetate, methanol, acetonitrile, and DMF.	[3][4][5]
Storage Temperature	-20°C to 0-5°C	[6][9]

Synthesis of N-Boc-3-pyrrolidinone

The most common method for synthesizing **N-Boc-3-pyrrolidinone** is through the oxidation of the corresponding alcohol, N-Boc-3-hydroxypyrrolidine. Oxidizing agents such as Dess-Martin periodinane (DMP) are frequently used for this transformation.[4][7]

Experimental Protocol: Dess-Martin Oxidation

This protocol describes the synthesis of **N-Boc-3-pyrrolidinone** from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate using Dess-Martin periodinane (DMP).[7]

Materials:

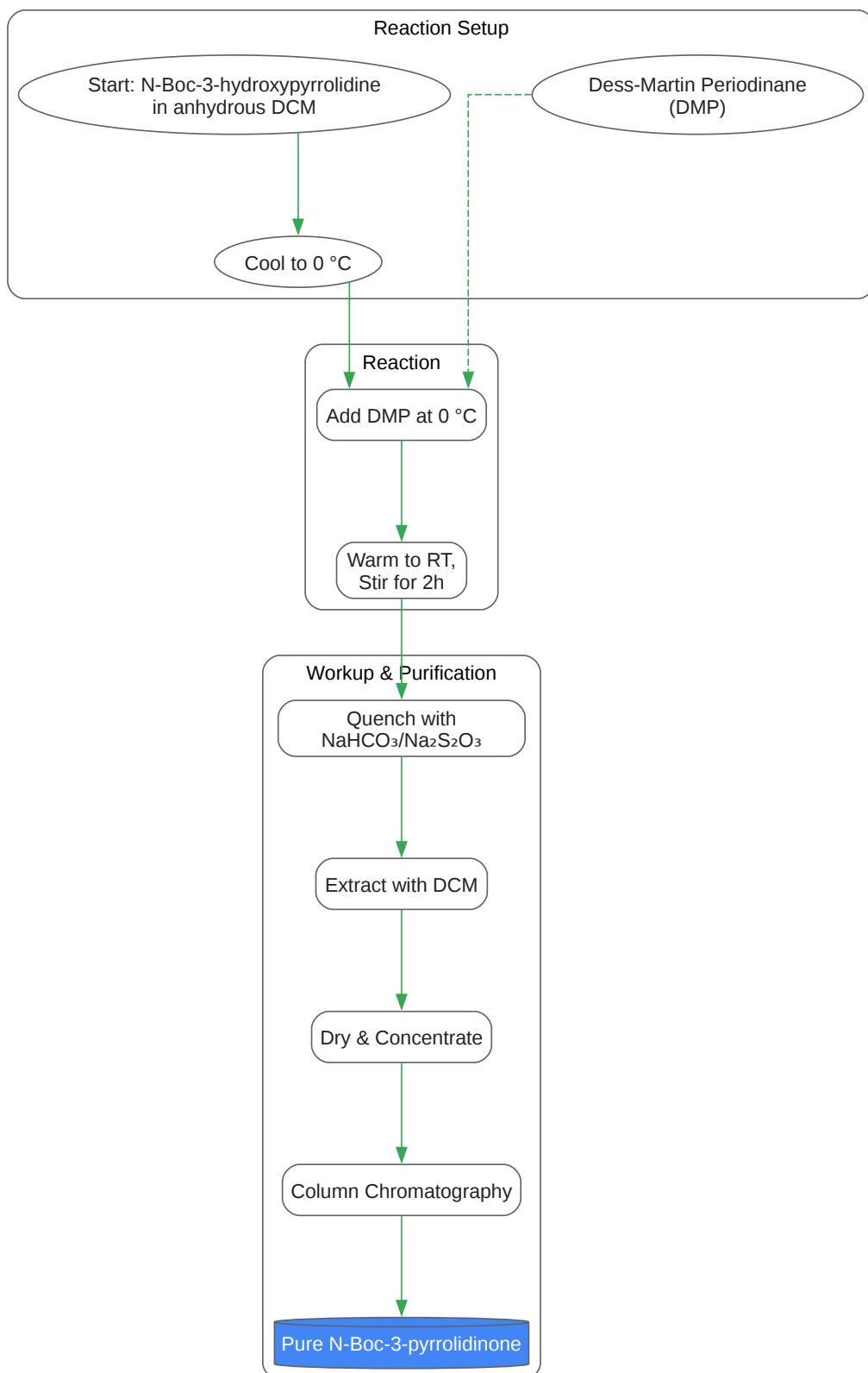
- tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate

- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc) and Hexane for column chromatography

Procedure:

- A solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere.[\[7\]](#)
- The solution is cooled to 0 °C in an ice bath.[\[7\]](#)
- Dess-Martin periodinane (DMP) (2 equivalents) is added portion-wise to the stirred solution at 0 °C.[\[7\]](#)
- The reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[\[7\]](#) Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated NaHCO_3 and saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution.[\[7\]](#)
- The mixture is extracted with DCM.[\[7\]](#) The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure to yield the crude product.[\[7\]](#)
- The crude residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford the pure **N-Boc-3-pyrrolidinone** as an oil.[\[7\]](#) A yield of approximately 77% can be expected.[\[7\]](#)

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **N-Boc-3-pyrrolidinone** via Dess-Martin oxidation.

Applications in Organic Synthesis

N-Boc-3-pyrrolidinone is a valuable prochiral starting material for synthesizing enantiomerically pure compounds, which are critical building blocks for pharmaceuticals.[\[10\]](#) [\[11\]](#)

Asymmetric Reduction to Chiral Alcohols

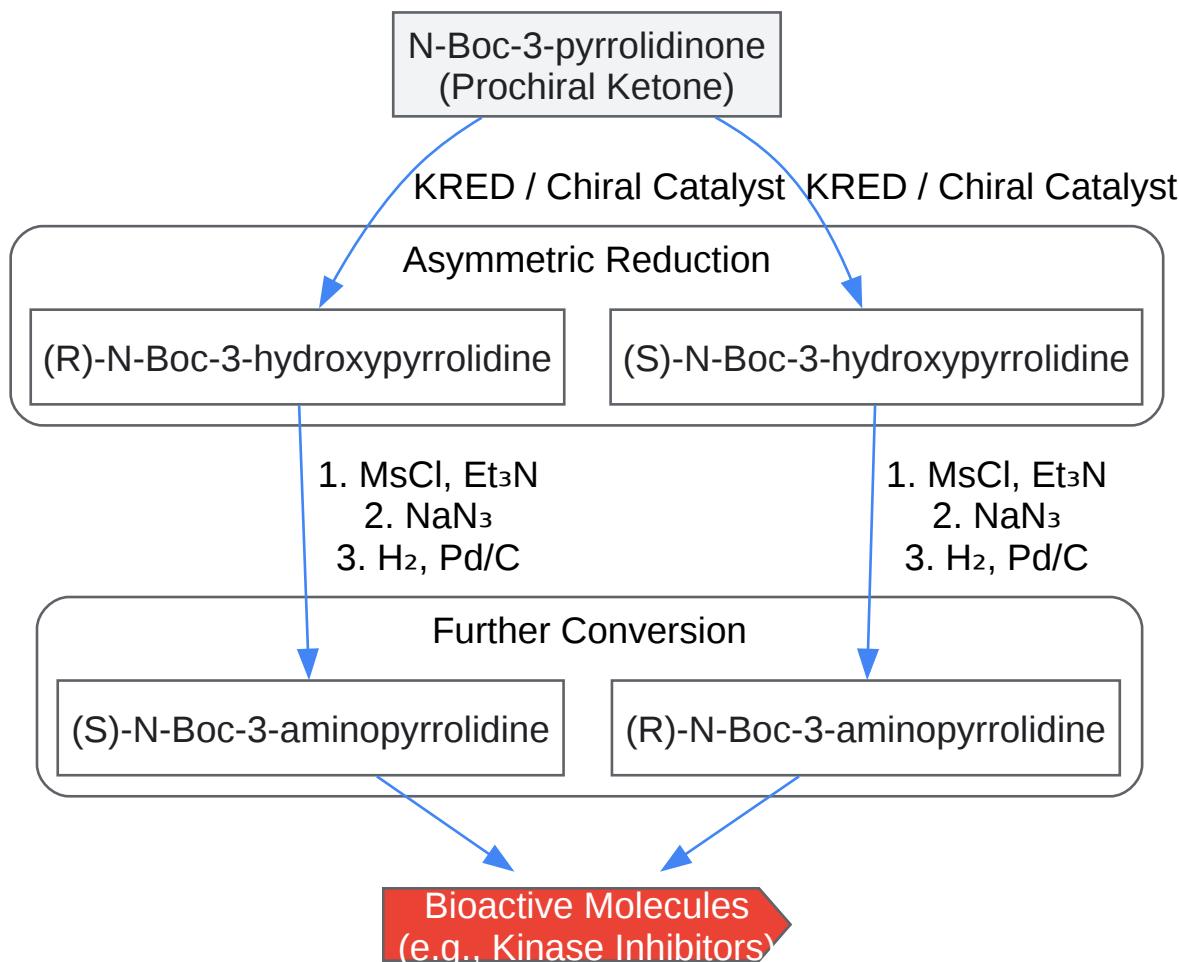
A primary application is the asymmetric reduction of the ketone to produce chiral N-Boc-3-hydroxypyrrolidines.[\[11\]](#) This can be achieved through both chemical and biocatalytic methods.

- Chemical Reduction: Methods like the Corey-Bakshi-Shibata (CBS) reduction utilize a chiral catalyst to achieve high enantioselectivity.[\[11\]](#)
- Biocatalytic Reduction: Enzymes, such as keto reductases (KREDs), offer an environmentally friendly approach with excellent stereoselectivity under mild conditions.[\[10\]](#) [\[11\]](#) **N-Boc-3-pyrrolidinone** is also used in studies of asymmetric hydrogen-transfer bioreduction with enzymes like Leifsonia alcohol dehydrogenase.[\[5\]](#)[\[7\]](#)

Synthesis of Chiral Amines

The resulting chiral alcohols can be further converted into other important intermediates, such as chiral N-Boc-3-aminopyrrolidines. This is often accomplished via conversion of the hydroxyl group to a leaving group, followed by substitution with an azide and subsequent reduction. The chiral amines and alcohols derived from **N-Boc-3-pyrrolidinone** are frequently used in the synthesis of kinase inhibitors and other bioactive compounds.[\[10\]](#)

Reaction Pathway Diagram



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Caption: Key synthetic transformations starting from **N-Boc-3-pyrrolidinone**.

Analytical Characterization

The purity and structure of **N-Boc-3-pyrrolidinone** and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Technique	Purpose
Nuclear Magnetic Resonance (NMR)	Structural elucidation and confirmation. ^1H NMR is used to identify key proton signals.[5][7]
High-Performance Liquid Chromatography (HPLC)	Purity assessment. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of chiral derivatives.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)	Purity assessment and molecular weight confirmation, often requiring derivatization for related alcohols.[12]
Infrared (IR) Spectroscopy	Identification of functional groups, particularly the ketone carbonyl and the carbamate group.

Experimental Protocol: ^1H NMR Characterization

This protocol outlines the general procedure for acquiring a proton NMR spectrum of **N-Boc-3-pyrrolidinone**.

Materials:

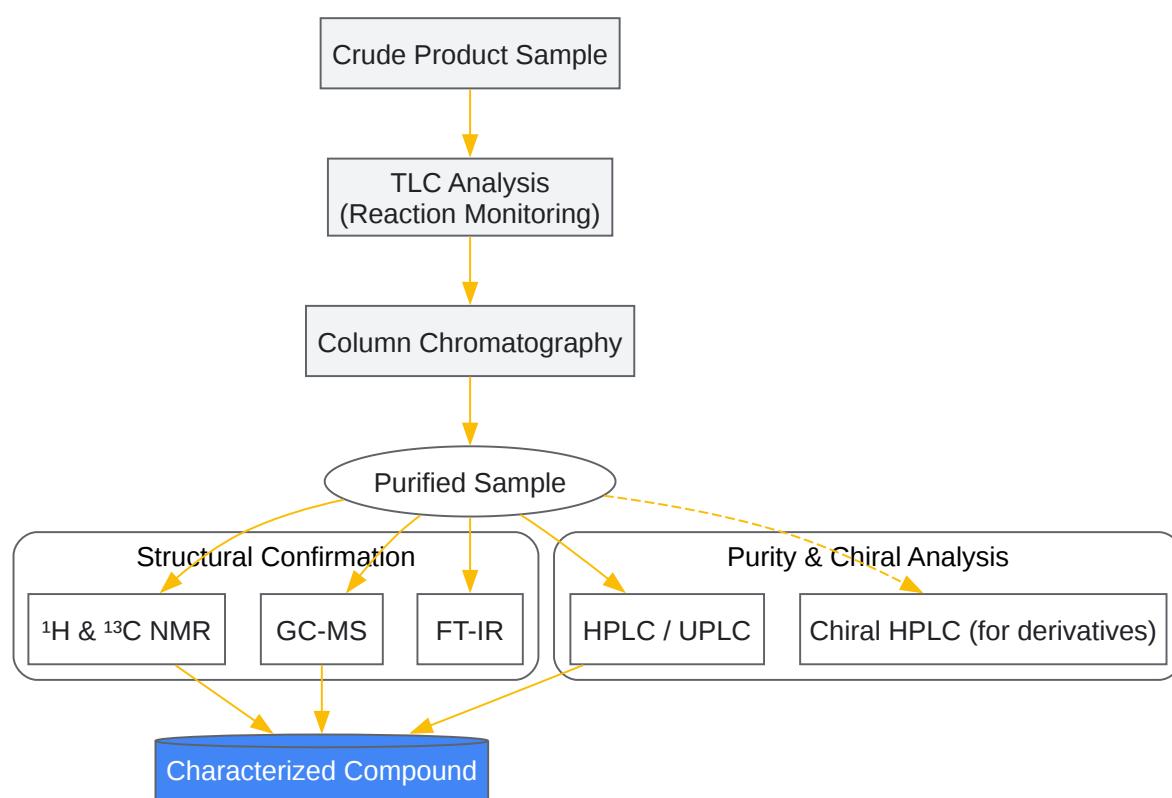
- **N-Boc-3-pyrrolidinone** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tube

Procedure:

- Dissolve approximately 5-10 mg of the **N-Boc-3-pyrrolidinone** sample in about 0.6-0.7 mL of CDCl_3 .[13]
- Transfer the solution to a clean, dry 5 mm NMR tube.[13]
- Acquire the ^1H NMR spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[5][7]
- Process the data, applying Fourier transform, phasing, and baseline correction.[13]

- Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).[13]
- Expected Chemical Shifts (CDCl_3 , 300-400 MHz):
 - δ 3.75-3.80 (m, 4H)
 - δ 2.56-2.61 (m, 2H)
 - δ 1.48 (s, 9H)
- References:[5][7]

Analytical Workflow Diagram



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Caption: General workflow for the analytical characterization of **N-Boc-3-pyrrolidinone**.

Safety and Handling

N-Boc-3-pyrrolidinone is classified as a hazardous substance and requires careful handling in a laboratory setting.[14] Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before use.[15]

Hazard Classification (GHS)	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H318 / H319	Causes serious eye damage / irritation
Specific target organ toxicity — Single exposure	H335	May cause respiratory irritation
References:[8][15]		

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[15][16]
- Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8][15]
- Skin Protection: Wear protective gloves and a lab coat or long-sleeved clothing.[8][15]
- Respiratory Protection: Under normal use, respiratory protection is not required. For large-scale use or in emergencies, use an approved respirator.[15]

Storage:

- Store in a tightly closed container in a dry and well-ventilated place.[9]
- Recommended storage is in a freezer under an inert atmosphere at temperatures between -20°C and 5°C.[6][9]

First Aid Measures:

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[15]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [15]
- Inhalation: Move to fresh air. If not breathing, give artificial respiration and seek medical attention.[16]

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